3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride
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Overview
Description
3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride, also known as S-(2-Aminopropyl)-3,3'-dithiodipropionic acid dihydrochloride (DTDPA-HCl), is a dithiodipropionic acid derivative which has been widely used in scientific research and laboratory experiments. It is a white, odorless, crystalline solid with a molecular weight of 463.14 g/mol and a melting point of 149-152 °C. DTDPA-HCl has been used in a variety of applications due to its ability to act as a chelating agent, a reducing agent, and an electron-transfer mediator.
Scientific Research Applications
Food Supplements and Additives
DL-Cystine Dihydrochloride is used in food supplements and additives . A study established a reliable and practical method for determining cystine in food supplements and additives using quantitative NMR (qNMR) . This method exhibited higher sensitivity, precision, and reproducibility than the conventional titrimetric method .
Protein Structure and Function
DL-Cystine Dihydrochloride is essential for studying protein structure and function . It can be used to create disulfide bonds in proteins, aiding in the formation of protein complexes and the stabilization of protein structures . This is particularly important in biotechnology and pharmaceutical research .
Redox Chemistry
DL-Cystine Dihydrochloride plays a vital role in redox chemistry . Its role in cellular processes makes it a valuable tool in Biology and Chemistry research across a wide range of applications .
Drug Development
DL-Cystine Dihydrochloride is used in drug development . Its role in protein structure, redox chemistry, and cellular processes makes it a valuable tool in the development of new drugs .
Nutritional Research
DL-Cystine Dihydrochloride is used in nutritional research . It is a vital component of biological systems, and its role in protein structure, redox chemistry, and cellular processes makes it a valuable tool in nutritional research .
Bioproduction of L-Cysteine
DL-Cystine Dihydrochloride is used in the bioproduction of L-Cysteine . L-Cysteine is a proteogenic amino acid with many applications in the pharmaceutical, food, animal feed, and cosmetic industries .
Mechanism of Action
Target of Action
DL-Cystine Dihydrochloride, also known as 3,3’-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride or DL-Cystine Hydrochloride, primarily targets the cystinosin protein . Cystinosin is responsible for transporting cystine out of the cell lysosome . A defect in cystinosin function leads to cystine accumulation throughout the body, especially in the eyes and kidneys .
Mode of Action
DL-Cystine Dihydrochloride interacts with its targets by converting cystine into a form that can easily exit cells . This prevents the harmful accumulation of cystine crystals in the body .
Biochemical Pathways
DL-Cystine Dihydrochloride affects the cysteine/cystine shuttle system in Escherichia coli . It also plays a crucial role in the biosynthesis of glutathione , which is the main mediator of intracellular redox homeostasis and helps to reduce oxidative stress .
Pharmacokinetics
It’s known that the solubility of dl-cystine dihydrochloride can be a challenge, as it can precipitate at concentrations higher than 1 mm .
Result of Action
The primary result of DL-Cystine Dihydrochloride’s action is the prevention of cystine crystal accumulation in the body, particularly in the eyes and kidneys . This is particularly beneficial in the treatment of cystinosis, a rare genetic disorder characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .
Action Environment
The action of DL-Cystine Dihydrochloride can be influenced by environmental factors. For instance, the presence of trace elements such as copper and iron in cell culture media can catalyze the rapid oxidation of L-Cysteine to L-Cystine . Moreover, the solubility of DL-Cystine Dihydrochloride is affected by pH, with higher solubility at neutral pH .
properties
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGZUQPEIHGQST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920449 |
Source
|
Record name | Cystine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90350-38-2 |
Source
|
Record name | Cystine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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